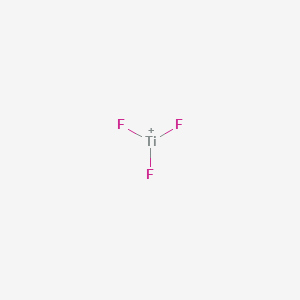
Titanium(1+), trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium(1+), trifluoro- is a compound that features a titanium ion in the +1 oxidation state bonded to three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Titanium(1+), trifluoro- typically involves the reaction of titanium metal or titanium compounds with fluorinating agents. One common method is the reaction of titanium tetrachloride with hydrogen fluoride, which produces titanium trifluoride and hydrogen chloride as by-products. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of Titanium(1+), trifluoro- may involve large-scale fluorination processes using specialized equipment to handle the corrosive nature of fluorine compounds. The production process must ensure high purity and yield, often involving multiple purification steps to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Titanium(1+), trifluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium, such as titanium(IV) fluoride.
Reduction: It can be reduced to lower oxidation states or even to metallic titanium under specific conditions.
Substitution: Fluorine atoms in the compound can be substituted with other ligands, such as chlorine or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, chlorine, and other halogens.
Reduction: Reducing agents such as hydrogen gas or metals like sodium can be used.
Substitution: Reagents like hydrochloric acid or water can facilitate substitution reactions.
Major Products Formed:
Oxidation: Titanium(IV) fluoride (TiF4)
Reduction: Metallic titanium (Ti)
Substitution: Titanium(III) chloride (TiCl3) or titanium hydroxide (Ti(OH)3)
Scientific Research Applications
Titanium(1+), trifluoro- has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound’s unique properties are being explored for potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical implants due to its biocompatibility.
Industry: Titanium(1+), trifluoro- is used in the production of high-performance materials, including coatings and composites, due to its excellent corrosion resistance and mechanical properties.
Mechanism of Action
The mechanism by which Titanium(1+), trifluoro- exerts its effects involves its ability to interact with various molecular targets and pathways. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates various catalytic processes. Its interaction with biological molecules can alter their structure and function, making it useful in medical applications.
Comparison with Similar Compounds
- Titanium(IV) fluoride (TiF4)
- Titanium(III) chloride (TiCl3)
- Titanium(II) oxide (TiO)
Comparison:
- Oxidation State: Titanium(1+), trifluoro- has a unique +1 oxidation state, whereas similar compounds often have higher oxidation states.
- Reactivity: The reactivity of Titanium(1+), trifluoro- differs from its higher oxidation state counterparts, making it suitable for specific catalytic applications.
- Applications: While Titanium(IV) fluoride and Titanium(III) chloride are widely used in industrial processes, Titanium(1+), trifluoro- offers unique advantages in specialized applications, such as in advanced materials and medical research.
Properties
CAS No. |
121472-26-2 |
|---|---|
Molecular Formula |
F3Ti+ |
Molecular Weight |
104.862 g/mol |
IUPAC Name |
trifluorotitanium(1+) |
InChI |
InChI=1S/3FH.Ti/h3*1H;/q;;;+4/p-3 |
InChI Key |
YDAGXMBIYTWPGY-UHFFFAOYSA-K |
Canonical SMILES |
F[Ti+](F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















